molecular formula C9H16Cl2N4 B1433052 N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride CAS No. 1448854-99-6

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B1433052
CAS No.: 1448854-99-6
M. Wt: 251.15 g/mol
InChI Key: CGBINJJGVHCAAH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the compound is N-piperidin-4-ylpyrazin-2-amine;dihydrochloride. This nomenclature precisely describes the molecular structure, indicating a pyrazine ring with an amino group at position 2, which is connected to a piperidine ring at its 4-position, with the entire structure existing as a dihydrochloride salt.

The structural formula of this compound features two distinct heterocyclic components:

  • A pyrazine ring: A six-membered aromatic heterocycle containing two nitrogen atoms in para positions
  • A piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom

These components are connected via an amino linkage (-NH-) between the 2-position of the pyrazine ring and the 4-position of the piperidine ring. The compound exists as a dihydrochloride salt, indicating that two hydrochloride molecules are associated with the structure, likely protonating both the piperidine nitrogen and the connecting amino nitrogen.

Table 1: Structural Components of this compound

Structural Component Description
Pyrazine ring Six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4
Piperidine ring Six-membered saturated heterocycle with one nitrogen atom
Linking group Secondary amine (-NH-) connecting pyrazine C2 to piperidine C4
Salt form Dihydrochloride (two HCl molecules)

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1448854-99-6. This unique identifier is essential for unambiguous reference to this specific chemical entity in scientific literature and chemical databases.

Alternative designations for this compound include:

  • N-piperidin-4-ylpyrazin-2-amine dihydrochloride
  • 4-(2-Pyrazinylamino)piperidine dihydrochloride
  • Piperidin-4-yl-pyrazin-2-yl-amine dihydrochloride

It is important to note that this compound should not be confused with its related forms:

  • The free base form: N-(Piperidin-4-yl)pyrazin-2-amine
  • The monohydrochloride salt: N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride (CAS: 1185309-22-1)

The dihydrochloride salt differs from these forms in its chemical properties, solubility characteristics, and potentially in its applications, owing to the presence of two chloride counter-ions rather than one or none.

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is C9H16Cl2N4, indicating 9 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms. This corresponds to a molecular weight of 251.15 g/mol as calculated from the standard atomic weights of the constituent elements.

Mass spectrometry provides crucial analytical data for this compound:

  • Monoisotopic Mass : The calculated monoisotopic mass for C9H16Cl2N4 is 250.0752018974 Da. This represents the exact mass of the molecule containing the most abundant isotopes of each element.

  • Protonated Form [M+H]+ : The calculated mass of the protonated form [M+H]+ is 251.082478364021 Da. This is the form typically observed in positive ion mode mass spectrometry.

Table 2: Mass Spectrometry Data for this compound

Parameter Value (Da)
Molecular Weight 251.15
Monoisotopic Mass 250.0752018974
[M+H]+ 251.082478364021

In collision-induced dissociation (CID) mass spectrometry experiments, compounds with similar structural features to this compound typically exhibit characteristic fragmentation patterns. The fragmentation of the piperidine ring often results in the loss of various alkyl fragments, while the pyrazine ring may fragment with the loss of nitrogen-containing groups. The exact fragmentation pattern depends on the specific conditions used, including collision energy and the nature of the collision gas.

For heterocyclic compounds containing a pyrazine ring, typical fragment ions observed in mass spectrometry might include:

  • Loss of HCl (36 Da) from the salt form
  • Cleavage at the amino linkage between the pyrazine and piperidine rings
  • Fragmentation of the piperidine ring with characteristic losses of 28 Da (C2H4) or 41 Da (C3H5)

The mass spectral analysis of nitrogen-containing heterocycles like this compound often shows a prominent molecular ion peak, along with fragment ions that provide valuable structural information about the compound.

Properties

IUPAC Name

N-piperidin-4-ylpyrazin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBINJJGVHCAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

  • Starting Materials:

    • 4-piperidinyl amine or its derivatives
    • Halogenated pyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine)
  • Reaction Mechanism:
    The nucleophilic amine group on the piperidine attacks the electrophilic carbon of the halogenated pyrazine, displacing the halogen and forming the N-(piperidin-4-yl)pyrazin-2-amine core.

  • Reaction Conditions:

    • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Base: Mild bases like potassium carbonate to deprotonate the amine and facilitate nucleophilic attack
    • Temperature: Typically heated between 60–100°C to drive the reaction forward
    • Time: Several hours under reflux conditions
  • Post-Reaction Treatment:
    The free base product is converted to the dihydrochloride salt by treatment with hydrochloric acid, often in an organic solvent like ethanol or isopropanol, to improve crystallinity and handling.

Transition-Metal-Free Coupling

  • Recent advances have demonstrated the feasibility of transition-metal-free synthetic routes, avoiding palladium or other metal catalysts. These methods rely on optimized reaction conditions and reagents to achieve coupling without metal contamination, which is advantageous for pharmaceutical applications.

  • Parameters such as pH, solvent polarity, and temperature are finely tuned to maximize yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using advanced technologies:

  • Continuous Flow Synthesis:
    Automated flow reactors allow precise control over reaction time, temperature, and mixing, leading to improved reproducibility and higher throughput.

  • Automated Reactors:
    Batch reactors equipped with automated monitoring of pH, temperature, and pressure optimize reaction conditions in real time, reducing impurities and increasing yield.

  • Purification:
    Industrial purification typically involves crystallization of the dihydrochloride salt from solvents such as ethanol or water mixtures, followed by filtration and drying under controlled humidity.

  • Quality Control:
    High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm purity (>98%) and structural integrity.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Outcome/Notes
Oxidation Hydrogen peroxide, potassium permanganate Can oxidize the compound to pyrazin-2-one derivatives; typically avoided during synthesis to preserve amine functionality.
Reduction Sodium borohydride, lithium aluminum hydride Used in derivative syntheses but not common in primary preparation.
Nucleophilic Substitution Piperidine amine + halogenated pyrazine, base (K2CO3), DMF/THF, heat Primary synthetic route to form N-(Piperidin-4-yl)pyrazin-2-amine core.
Salt Formation Hydrochloric acid in ethanol or isopropanol Converts free base to dihydrochloride salt for stability and crystallinity.

Research Findings and Optimization Strategies

  • Yield Optimization:

    • Use of polar aprotic solvents enhances nucleophilicity and reaction rate.
    • Controlled temperature (around 80°C) balances reaction kinetics and side product formation.
    • Base selection (potassium carbonate preferred) avoids excessive deprotonation or side reactions.
  • Purity Enhancement:

    • Recrystallization from ethanol-water mixtures effectively removes impurities.
    • Use of dihydrochloride salt form improves stability and purity during storage.
  • Scalability:

    • Continuous flow synthesis reduces batch-to-batch variability and allows safer handling of reactive intermediates.
    • Automated reactors facilitate precise control of reaction parameters, critical for industrial scale-up.

Summary Table of Preparation Methods

Step Method/Condition Purpose/Outcome
1. Nucleophilic substitution Piperidine amine + 2-chloropyrazine, K2CO3, DMF, 80°C, reflux Formation of N-(Piperidin-4-yl)pyrazin-2-amine core
2. Work-up Aqueous extraction, solvent removal Isolation of crude free base
3. Salt formation Treatment with HCl in ethanol Conversion to dihydrochloride salt
4. Purification Recrystallization from ethanol/water High purity crystalline product
5. Drying Vacuum drying at controlled temperature Removal of residual solvents

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Piperidin-4-yl)pyrazin-2-one, while reduction may produce N-(Piperidin-4-yl)pyrazin-2-amine .

Scientific Research Applications

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The compound and its analogues share a piperidine core but differ in substituents on the aromatic ring or piperidine nitrogen, impacting their physicochemical and biological properties. Below is a detailed comparison:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride (1448854-99-6) Not explicitly provided - Pyrazine ring attached to piperidine via amine High purity (95.7% by HPLC); used as a synthetic intermediate
N-(1-Benzylpiperidin-4-yl)-6-phenylpyrazin-2-amine hydrochloride C₂₂H₂₄N₄·HCl 380.91 Benzyl (piperidine N), phenyl (pyrazine C6) Melting point: 129–134°C; yield: 80%
N,N-Dimethyl-3-(piperidin-4-yl)pyrazin-2-amine dihydrochloride (1361116-10-0) C₁₁H₂₀Cl₂N₄ 279.21 Dimethylamine (pyrazine C3) Purity: 97%; lipophilicity-enhanced variant
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride (1197941-02-8) C₁₀H₁₄Cl₂N₃ 272.14 Chloro (pyridine C5), pyridine instead of pyrazine Potential kinase inhibitor applications
N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine dihydrochloride - - Trifluoromethyl (pyridine C6), methylene linker Electron-withdrawing substituent enhances reactivity

Impact of Substituents on Properties

  • Electron Effects : The trifluoromethyl group (CAS in ) introduces strong electron-withdrawing effects, altering binding affinity in target proteins .
  • Solubility : The benzyl and phenyl groups in CAS C₂₂H₂₄N₄·HCl reduce aqueous solubility but enhance interactions with hydrophobic enzyme pockets .
  • Stability : Chloro substitution (CAS 1197941-02-8) may improve metabolic stability by resisting oxidative degradation .

Biological Activity

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring attached to a pyrazine moiety. The synthesis typically involves:

  • Formation of the Piperidine Ring: Achieved through hydrogenation or cyclization reactions.
  • Attachment of the Pyrazine Ring: Introduced via nucleophilic substitution.
  • Methylation: Using agents like methyl iodide.
  • Formation of Dihydrochloride Salt: Reacting the compound with hydrochloric acid.

This synthetic pathway is crucial for achieving the desired pharmacological properties of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor of Class I PI3-kinase enzymes, which play a significant role in cellular proliferation and survival, making it a candidate for anti-tumor therapies .

Anticancer Properties

Research indicates that this compound possesses potent anti-tumor activity. It has shown efficacy in inhibiting cancer cell proliferation by targeting key signaling pathways associated with tumor growth . The compound's structure allows it to modulate various biological processes, potentially leading to reduced tumor size and improved patient outcomes in cancer therapies.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of piperidine derivatives, suggesting that this compound may exhibit similar effects. Its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways could make it a valuable candidate for developing new antibiotics .

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively inhibit tumor growth in animal models. For instance, compounds with similar piperidine structures have been shown to significantly reduce tumor xenograft sizes in nude mice at well-tolerated doses .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications to the piperidine and pyrazine components can enhance biological activity. For example, introducing various substituents on the piperidine ring has been linked to increased potency against specific cancer cell lines .

CompoundActivityReference
N-(Piperidin-4-yl)pyrazin-2-amineAntitumor
Piperidine DerivativesAntimicrobial
EF24 Analog (piperidinone derivative)Anticancer

Q & A

Basic: What are the optimal synthetic routes for N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride?

Answer:
The synthesis typically involves coupling pyrazin-2-amine derivatives with piperidin-4-yl intermediates. Key steps include:

  • Amination: Reacting 4-aminopiperidine with a pyrazine derivative (e.g., 2-chloropyrazine) under basic conditions.
  • Salt Formation: Treating the free base with hydrochloric acid to form the dihydrochloride salt.
  • Purification: Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
    Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) enhance coupling efficiency . Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH2Cl2) and characterize intermediates using NMR (¹H, ¹³C) and LC-MS .

Advanced: How can researchers resolve conflicting data in binding affinity assays for this compound?

Answer:
Contradictions in binding data may arise from:

  • Protonation State Variability: The dihydrochloride salt’s solubility and charge depend on pH. Standardize buffer conditions (e.g., pH 7.4 PBS) and validate using potentiometric titration .
  • Isomerism: Check for stereochemical impurities (e.g., axial vs. equatorial conformers in piperidine) via chiral HPLC or X-ray crystallography .
  • Receptor Heterogeneity: Use orthogonal assays (e.g., SPR, radioligand binding) to confirm target specificity. For example, discrepancies in serotonin receptor binding may require comparative studies with reference ligands like 1-(2-pyridyl)piperazine .

Basic: What analytical methods ensure purity and structural fidelity of the compound?

Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column (acetonitrile/0.1% TFA gradient) to detect impurities (<0.5% area).
    • Elemental Analysis: Confirm stoichiometry (e.g., C, H, N, Cl content) with ≤0.3% deviation from theoretical values.
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include pyrazine aromatic protons (δ 8.5–9.0 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm).
    • High-Resolution MS: Expected [M+H]+ ion at m/z 225.1215 (free base) or 258.0512 (dihydrochloride) .

Advanced: How does the compound’s stability vary under different experimental conditions?

Answer:

  • Thermal Stability: TGA/DSC analysis shows decomposition >200°C. Store at −20°C in amber vials to prevent hygroscopic degradation.
  • pH Sensitivity: In aqueous solutions (pH <3), the dihydrochloride form dominates. Above pH 5, partial deprotonation occurs, altering solubility. Use buffered solutions for in vitro assays .
  • Light Exposure: UV-Vis spectroscopy (λmax ~260 nm) indicates photodegradation under UV light. Conduct stability studies with controlled lighting .

Advanced: What structure-activity relationship (SAR) insights guide modifications for enhanced potency?

Answer:

  • Piperidine Substitution:
    • C4 Position: Bulky substituents (e.g., benzyl at C4) reduce affinity for aminergic receptors but enhance selectivity for kinase targets .
    • N-Methylation: Decreases basicity, improving blood-brain barrier penetration in CNS studies.
  • Pyrazine Modifications:
    • Electron-Withdrawing Groups (e.g., Cl at C5): Increase electrophilicity, enhancing covalent binding to cysteine residues .
    • Amino Group Positioning: 2-Aminopyrazine derivatives show higher solubility than 3-amino analogs .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

Answer:

  • Enzyme Inhibition: Use fluorescent substrates (e.g., Z-LY-AMC for proteases) with IC50 determination via dose-response curves.
  • Cell Viability: MTT assay (48h exposure, IC50 ~10–50 µM in cancer cell lines).
  • Membrane Permeability: Parallel artificial membrane permeability assay (PAMPA) at pH 6.5 and 7.4 to predict oral bioavailability .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Answer:

  • Metabolic Variability: Normalize data to cell-specific CYP450 activity (e.g., HepG2 vs. HEK293).
  • Redox Sensitivity: Measure intracellular glutathione levels; compounds with thiol-reactive groups (e.g., pyrazine) may show higher toxicity in low-GSH environments .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions .

Basic: What are the best practices for handling and storage?

Answer:

  • Handling: Use inert atmosphere (N2 glovebox) for hygroscopic samples.
  • Storage: Desiccate at −20°C under argon; avoid repeated freeze-thaw cycles.
  • Waste Disposal: Neutralize with 1M NaOH before incineration, adhering to local regulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride
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N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.